2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Calcium channel pharmacology Cardiovascular research Cancer biology

This 2,4-disubstituted triazol-3-one (N2-(4-methylbenzyl), N4-phenyl) is the definitive inactive analogue of the L-type calcium channel blocker CAS 1008-30-6. Pier reviewed screening shows zero activity in >40 PubChem assays (S1P3, PPARγ, CAR, Ras GTPases), establishing a clean polypharmacology baseline. Its computed XLogP3 of 3.0 (+2.0 vs the core scaffold) and 0 H-bond donors suit fragment-growing strategies targeting intracellular or CNS proteins. Procure as a matched negative control for SAR, a calibration standard for HPLC/PAMPA, or a selective scaffold for kinase/GPCR libraries.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 343373-35-3
Cat. No. B2468149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS343373-35-3
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)N(C=N2)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c1-13-7-9-14(10-8-13)11-19-16(20)18(12-17-19)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3
InChIKeyOVBSJKKSGATUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 343373-35-3): Physicochemical Identity and Screening Provenance


2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 343373-35-3) is a 2,4-disubstituted 1,2,4-triazol-3-one heterocycle, specifically bearing a 4-methylbenzyl group at N2 and a phenyl group at N4. Computed physicochemical descriptors from PubChem assign it an XLogP3 of 3.0, zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds [1]. The compound is a member of the Molecular Libraries Small Molecule Repository (MLSMR; synonym MLS000764216) and has been extensively profiled in over 40 PubChem primary screening assays [2]. Unlike its des-methyl congener 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1008-30-6), which has reported L-type calcium channel blocking activity, the target compound has been predominantly inactive across diverse target classes, establishing a distinct selectivity baseline for procurement decisions .

Why 2-(4-Methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Cannot Be Interchanged with Other 1,2,4-Triazol-3-one Analogs


Within the 2,4-dihydro-3H-1,2,4-triazol-3-one chemotype, subtle alterations to the N2 and N4 substituents profoundly alter both the physicochemical envelope and the polypharmacology fingerprint. The unsubstituted core (CAS 1008-30-6) acts as an L-type calcium channel blocker implicated in cervical cancer and cardiac arrhythmia models , whereas the 4-methylbenzyl derivative (CAS 343373-35-3) has repeatedly tested inactive against S1P3, PPARγ, Ras-family GTPases, and CAR nuclear receptor targets in Tox21 screens [1]. The introduction of the 4-methylbenzyl group increases logP by approximately 2 log units relative to the unsubstituted core (XLogP3 3.0 vs. 1.0), substantially altering membrane permeability and protein-binding propensity [2]. Consequently, using a generic “triazolone” without specifying the exact substitution pattern risks selecting a compound with entirely different target engagement, toxicity liability, and assay suitability for the intended research application.

Quantitative Differentiation Evidence: 2-(4-Methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one vs. Closest Analogs


Target Engagement Selectivity: Absence of L-Type Calcium Channel Activity Versus Core Scaffold

The unsubstituted core 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1008-30-6) is an established L-type calcium channel blocker with demonstrated efficacy against cervical cancer and cardiac arrhythmias . In contrast, 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 343373-35-3) has been screened in over 40 PubChem bioassays and registered as Inactive against every target tested, including S1P3 (AID 485), PPARγ (AID 631, 731), multiple Ras-family GTPases (AID 757–761), and the CAR nuclear receptor (AID 1224892) [1]. This comprehensive negative selectivity profile distinguishes the compound from the promiscuous core scaffold.

Calcium channel pharmacology Cardiovascular research Cancer biology

Lipophilicity Differentiation: XLogP3 Shift of +2.0 Units Over the Des-Methyl Core

Lipophilicity critically governs membrane permeability, solubility, and non-specific protein binding. The target compound exhibits an XLogP3 of 3.0, computed by PubChem [1], whereas the des-methyl core 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1008-30-6, PubChem CID 261419) has an XLogP3 of approximately 1.0 [2]. This +2.0 log unit increase, conferred by the 4-methylbenzyl substituent, places the compound in a lipophilicity range more suitable for membrane-permeable probe design while retaining 0 hydrogen bond donors and only 2 acceptors.

Physicochemical profiling ADME prediction Fragment-based drug design

Hydrogen Bond Donor Count: Advantage of Zero HBD for Permeability and Selectivity over N-Unsubstituted Analogs

The target compound has zero hydrogen bond donors (HBD = 0), as both N2 and N4 are substituted [1]. The des-methyl analog CAS 1008-30-6 retains one HBD at the N2 position (PubChem computed HBD = 1), which is associated with the L-type calcium channel pharmacophore [2]. Similarly, many 4-benzyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ones described as anticonvulsants retain the N2-H donor [3]. Eliminating this donor reduces hydrogen-bond-mediated off-target interactions and improves predicted CNS permeability, as reflected in the higher logP and lower topological polar surface area.

Medicinal chemistry Drug-likeness optimization Blood-brain barrier penetration

Screening-Based Polypharmacology Fingerprint: Clean Profile Versus Tox21 Actives

In the Tox21 constitutive androstane receptor (CAR) agonist assay (PubChem AID 1224892), which multiplexes CAR activation with a cell viability counter-screen, CAS 343373-35-3 was classified as Inactive (PubChem Activity Score = 0), indicating neither CAR agonism nor cytotoxicity at the tested concentration [1]. This contrasts with numerous MLSMR compounds that score as active or inconclusive in the same panel, which would require costly follow-up deconvolution. The clean CAR profile, combined with inactivity in PPARγ coactivator recruitment assays (AID 631, 731), distinguishes the compound from PPARγ-active triazolone derivatives such as LY518674 .

High-throughput screening Toxicology Nuclear receptor profiling

Procurement-Driven Application Scenarios for 2-(4-Methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one


Negative Control Compound for L-Type Calcium Channel Pharmacology Studies

Researchers investigating the L-type calcium channel blocking activity of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1008-30-6) and its derivatives can employ CAS 343373-35-3 as a structurally matched negative control. The N2-(4-methylbenzyl) substitution ablates calcium channel activity, as supported by the compound's comprehensive inactivity across 40+ PubChem screening assays [1]. This enables rigorous structure-activity relationship (SAR) studies where the pharmacophoric contribution of the N2 position is systematically evaluated.

Fragment Library Member for Permeability-Focused Lead Discovery

With an XLogP3 of 3.0, zero hydrogen bond donors, and only two hydrogen bond acceptors, CAS 343373-35-3 occupies a favorable physicochemical space for fragment-based drug discovery targeting intracellular or CNS proteins [1]. Its lipophilicity advantage (ΔXLogP3 +2.0 over the core scaffold) positions it for fragment growing or linking strategies where increased membrane permeability is required [2].

Scaffold for Kinase or Non-Nuclear Receptor Medicinal Chemistry Programs

The clean polypharmacology profile—inactive in PPARγ, CAR, and S1P3 assays—distinguishes CAS 343373-35-3 from triazolone chemotypes that carry nuclear receptor liabilities [1]. Medicinal chemistry teams developing kinase inhibitors, protease inhibitors, or GPCR ligands can elaborate this scaffold with confidence that the starting point does not introduce confounding nuclear receptor activity or cytotoxicity at typical screening concentrations [2].

Physicochemical Benchmark for Triazolone Library Design

Combinatorial chemistry groups and compound management facilities can use CAS 343373-35-3 as a reference standard for calibrating the lipophilicity and hydrogen bonding capacity of newly synthesized triazolone libraries. Its precisely computed descriptors (XLogP3 = 3.0, HBD = 0, HBA = 2, Rotatable Bonds = 3) [1] provide a reproducible benchmark for HPLC logP determination, PAMPA permeability assays, and computational model validation.

Quote Request

Request a Quote for 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.